(1-Bromopropan-2-yl)cyclopentane

Description

Significance of Cyclopentane (B165970) Architectures in Molecular Design

The cyclopentane ring, a five-membered cycloalkane, is a fundamental structural motif in organic chemistry. enamine.net Its prevalence is notable in a wide array of natural products, including steroids, prostaglandins, and certain lipids, which underscores its significance in biological systems. enamine.net The compact and cyclic nature of the cyclopentane framework allows it to serve as a versatile scaffold for the construction of more complex molecular architectures. rsc.org Chemists can modify the ring by introducing various functional groups, thereby creating derivatives with specific desired physical or biological properties, making it a valuable building block in drug design and the synthesis of fine chemicals. rsc.orgcymitquimica.com The conformation of the cyclopentane ring, which puckers into "envelope" and "half-chair" forms to relieve strain, also influences its reactivity and interactions with other molecules. enamine.net The ability to create cyclopentane derivatives with precise stereochemistry is crucial, as the three-dimensional arrangement of atoms can dramatically affect a molecule's biological activity. cymitquimica.com

Overview of Halogenated Organic Compounds in Synthetic Chemistry

Halogenated organic compounds, or organohalogens, are molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine). americanelements.com They are a cornerstone of synthetic organic chemistry due to their wide-ranging applications and versatile reactivity. rsc.orgnih.gov These compounds are used extensively as solvents for non-polar substances, as refrigerants, and as key starting materials for the synthesis of a multitude of other organic compounds. rsc.org The carbon-halogen bond is polar, with a partial positive charge on the carbon and a partial negative charge on the halogen, making the carbon atom susceptible to attack by nucleophiles. nih.gov This reactivity is central to their utility, enabling them to participate in a variety of substitution and elimination reactions. nih.gov Furthermore, the activation of carbon-halogen bonds (particularly C-Cl, C-Br, and C-I) is a key feature in transition-metal-mediated cross-coupling reactions, a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Structural Context of (1-Bromopropan-2-yl)cyclopentane within Alkyl Halide Classes

Alkyl halides, also known as haloalkanes, are organic compounds where a halogen atom is bonded to an sp³-hybridized carbon atom of an alkyl group. rsc.org They are systematically classified as primary (1°), secondary (2°), or tertiary (3°) based on the nature of the carbon atom to which the halogen is attached. rsc.orguni.lu This classification is determined by the number of other alkyl groups bonded to that carbon.

Primary (1°) alkyl halides: The halogen-bearing carbon is attached to only one other alkyl group.

Secondary (2°) alkyl halides: The halogen-bearing carbon is connected to two other alkyl groups.

Tertiary (3°) alkyl halides: The halogen-bearing carbon is bonded to three other alkyl groups.

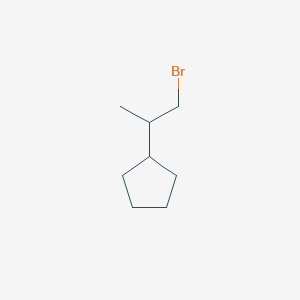

This compound, with the chemical structure shown below, features a bromine atom attached to a primary carbon (the CH₂ group). However, the entire (1-bromopropan-2-yl) substituent is attached to the cyclopentane ring at a secondary carbon of the propane (B168953) chain. The bromine atom itself is located on a primary carbon atom within the propyl side chain. Therefore, based on the carbon atom directly bonded to the bromine, this compound is classified as a primary alkyl halide .

Chemical and Physical Properties of this compound

The specific empirical data for this compound is limited in publicly accessible literature. The available information primarily consists of its molecular formula, weight, and identifiers from chemical databases, along with some predicted properties. It is cataloged as a liquid by commercial suppliers. rsc.org

Below is a table summarizing the known and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | rsc.orguni.lu |

| Molecular Formula | C₈H₁₅Br | rsc.org |

| Molecular Weight | 191.11 g/mol | rsc.org |

| CAS Number | 82926-72-5 | rsc.org |

| PubChem CID | 13030569 | uni.lu |

| Appearance | Liquid | rsc.org |

| SMILES | CC(CBr)C1CCCC1 | rsc.org |

| InChI Key | KTSMVLMPHIFNMS-UHFFFAOYSA-N | rsc.org |

| Storage Temperature | +4 °C | rsc.org |

| Predicted XlogP | 4.0 |

Note: Predicted values are computationally derived and may not reflect experimental results.

Synthesis and Reactivity

Synthesis of this compound

Reactivity and Potential Transformations

As a primary alkyl halide, this compound would be expected to undergo reactions typical of this class. The reactivity is dominated by the polar C-Br bond, making the primary carbon atom an electrophilic site. nih.gov It would likely be a suitable substrate for nucleophilic substitution reactions (Sₙ2), where a nucleophile replaces the bromide ion. It could also undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base to form an alkene. No specific studies detailing the reactivity or chemical transformations of this compound have been found in the public domain.

Structure

3D Structure

Properties

IUPAC Name |

1-bromopropan-2-ylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSMVLMPHIFNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82926-72-5 | |

| Record name | (1-bromopropan-2-yl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 Bromopropan 2 Yl Cyclopentane

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. libretexts.org For a secondary alkyl halide like (1-Bromopropan-2-yl)cyclopentane, both S(_N)1 and S(_N)2 mechanisms are possible and often compete with each other. imgroupofresearchers.comlibretexts.org

The structure of the substrate is a critical factor in determining whether a substitution reaction proceeds via an S(_N)1 or S(_N)2 mechanism. numberanalytics.comquora.com this compound is a secondary alkyl halide, meaning the carbon atom bonded to the bromine is attached to two other carbon atoms. libretexts.org This places it in a position where both S(_N)1 and S(_N)2 pathways are viable. masterorganicchemistry.comimgroupofresearchers.com

S(_N)2 Pathway : This mechanism is sensitive to steric hindrance. numberanalytics.com The nucleophile must attack the electrophilic carbon from the backside, opposite to the leaving group. imgroupofresearchers.comksu.edu.sa In this compound, the cyclopentyl group and the methyl group attached to the alpha-carbon create moderate steric hindrance. Compared to a primary alkyl halide, this hindrance slows down the rate of an S(_N)2 reaction. masterorganicchemistry.comnumberanalytics.com

S(_N)1 Pathway : This mechanism proceeds through a carbocation intermediate. imgroupofresearchers.combyjus.com The rate of an S(_N)1 reaction is dependent on the stability of this intermediate. quora.commasterorganicchemistry.com The secondary carbocation that would form from this compound is more stable than a primary carbocation but less stable than a tertiary one. quora.com The stability of this carbocation makes the S(_N)1 pathway possible, especially under conditions that favor its formation. imgroupofresearchers.comlibretexts.org

Because it is a secondary alkyl halide, the choice between an S(_N)1 and S(_N)2 mechanism is not clear-cut and is heavily influenced by the other reaction conditions. libretexts.orgyoutube.com

The characteristics of both the leaving group and the nucleophile play a significant role in nucleophilic substitution reactions. quizlet.comnih.gov

Leaving Group : The bromide ion (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr) and is a weak base itself. ksu.edu.sabyjus.com A good leaving group stabilizes the transition state of the reaction, increasing the rate of both S(_N)1 and S(_N)2 reactions. quizlet.com The ability of the leaving group to depart is crucial for the reaction to proceed. byjus.com

Nucleophile : The strength and concentration of the nucleophile are key determinants of the reaction mechanism. libretexts.orglibretexts.org

Strong Nucleophiles : Strong nucleophiles, especially those with a negative charge, favor the S(_N)2 mechanism. libretexts.orglibretexts.org This is because the rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. imgroupofresearchers.commasterorganicchemistry.com A strong nucleophile can effectively attack the substrate in a concerted step. imgroupofresearchers.com

Weak Nucleophiles : Weak, neutral nucleophiles (like water or alcohols) favor the S(_N)1 mechanism. libretexts.orgquora.com In an S(_N)1 reaction, the rate-determining step is the formation of the carbocation, and the nucleophile is not involved. imgroupofresearchers.combyjus.com Therefore, a powerful nucleophile is not required. libretexts.org

| Nucleophile | Strength | Favored Pathway | Reason |

|---|---|---|---|

| I⁻, HS⁻, RS⁻, CN⁻ | Strong | S(_N)2 | High nucleophilicity promotes a bimolecular attack. libretexts.orglibretexts.org |

| H₂O, ROH, RCOOH | Weak | S(_N)1 | Reaction proceeds through a stable carbocation; strong nucleophile not required. libretexts.orgquora.com |

The choice of solvent can have a profound impact on the rate and mechanism of substitution reactions. quizlet.comquora.comwolfram.com

Polar Protic Solvents : Solvents like water, alcohols, and carboxylic acids have a hydrogen atom bonded to an electronegative atom. They are effective at solvating both cations and anions. libretexts.orgquora.com

For S(_N)1 reactions , polar protic solvents are ideal. imgroupofresearchers.comquora.com They stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding, which speeds up the rate-determining step. libretexts.org

For S(_N)2 reactions , polar protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction. libretexts.org

Polar Aprotic Solvents : Solvents such as acetone, DMSO, and DMF have a dipole moment but lack an acidic proton. quora.comnumberanalytics.com

These solvents are ideal for S(_N)2 reactions . imgroupofresearchers.comlibretexts.org They can solvate the cation but not the anionic nucleophile, leaving the nucleophile more "naked" and reactive. quora.com This enhances the rate of the S(_N)2 attack.

| Solvent Type | Examples | Favored Pathway | Reason for Selectivity |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH), Methanol (CH₃OH) | S(_N)1 | Stabilizes the carbocation intermediate and the leaving group. imgroupofresearchers.comlibretexts.org |

| Polar Aprotic | Acetone ((CH₃)₂CO), Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | S(_N)2 | Enhances the reactivity of the nucleophile by not solvating it as strongly. imgroupofresearchers.comlibretexts.org |

Elimination Reactions (E1, E2, E1cB)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. libretexts.org The most common elimination pathways for alkyl halides are E1 and E2. The E1cB mechanism is less common for this type of substrate. stackexchange.com

Both E1 and E2 reactions have stereoelectronic requirements that influence the products formed.

E2 Reaction : The E2 mechanism is a concerted, one-step process where a base removes a proton from a beta-carbon at the same time the leaving group departs. masterorganicchemistry.commsu.edu This reaction has a strict stereoelectronic requirement for a periplanar arrangement of the beta-hydrogen and the leaving group, with a strong preference for an anti-periplanar conformation. masterorganicchemistry.comlibretexts.org This means the hydrogen and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. In a cyclic system like the cyclopentyl ring of this compound, this requirement dictates which beta-hydrogens can be removed and thus which alkene isomers can be formed. msu.edulibretexts.org

E1 Reaction : The E1 mechanism proceeds in two steps, with the formation of a carbocation intermediate being the first and rate-determining step. masterorganicchemistry.commsu.edu The second step is the removal of a beta-proton by a weak base. Because the leaving group has already departed, there is no strict stereochemical requirement for the orientation of the beta-hydrogen relative to the original leaving group. masterorganicchemistry.com The base can remove any accessible beta-proton that allows for the formation of a stable alkene.

For secondary alkyl halides like this compound, substitution and elimination reactions are often in competition. libretexts.orglibretexts.org The outcome depends on the reaction conditions. chemguide.co.uk

Nature of the Nucleophile/Base :

Strong, non-bulky nucleophiles tend to favor S(_N)2 substitution. youtube.com

Strong, sterically hindered bases (like potassium tert-butoxide) favor E2 elimination. libretexts.org The bulkiness of the base makes it difficult to act as a nucleophile and attack the sterically hindered carbon, so it is more likely to abstract a more accessible beta-proton. libretexts.org

Weak nucleophiles/weak bases in polar protic solvents tend to lead to a mixture of S(_N)1 and E1 products, as both proceed through a common carbocation intermediate. msu.edulibretexts.org

Temperature : Higher temperatures generally favor elimination over substitution. numberanalytics.comchemguide.co.uk Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. lumenlearning.com

| Reagent | Solvent | Temperature | Major Pathway(s) |

|---|---|---|---|

| Strong, non-bulky nucleophile (e.g., NaCN) | Polar aprotic (e.g., DMSO) | Low | S(_N)2 |

| Strong, bulky base (e.g., KOC(CH₃)₃) | Polar aprotic (e.g., THF) | High | E2 |

| Weak nucleophile/base (e.g., H₂O, EtOH) | Polar protic (e.g., H₂O, EtOH) | High | S(_N)1 and E1 |

Radical Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating a variety of radical reactions.

Radical Abstraction and Rearrangement Processes

The generation of a radical at the carbon bearing the bromine atom can be achieved through the use of radical initiators. Once formed, this radical can undergo several processes, including abstraction of a hydrogen atom from a suitable donor or rearrangement. While specific studies on this compound are not extensively documented, the behavior of analogous secondary alkyl radicals suggests that 1,5-hydrogen atom transfer (HAT) processes could occur if a sterically accessible hydrogen atom is present on the cyclopentane (B165970) ring. rsc.org

Reductive Dehalogenation Pathways

Reductive dehalogenation is a common transformation for alkyl halides, converting the carbon-bromine bond to a carbon-hydrogen bond. libretexts.orglibretexts.org A widely used reagent for this purpose is tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orglibretexts.orgyoutube.com The reaction proceeds via a free radical chain mechanism. youtube.comacs.org

The key steps in the reductive dehalogenation with tributyltin hydride are:

Initiation: The initiator generates a tributyltin radical (Bu₃Sn•). libretexts.orglibretexts.org

Propagation:

The tributyltin radical abstracts the bromine atom from this compound, forming the (2-cyclopentylpropyl) radical and tributyltin bromide (Bu₃SnBr). libretexts.orglibretexts.org

The resulting alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, isopropylcyclopentane, and regenerate the tributyltin radical, which continues the chain reaction. libretexts.orglibretexts.org

Other methods for reductive dehalogenation include the use of zinc metal in water, which can be facilitated by surfactants, and electroreductive methods where an alkyl radical is generated via reduction at a cathode. nih.govresearchgate.net These methods offer more environmentally benign alternatives to tin-based reagents. researchgate.net

Metal-Mediated Transformations and Catalytic Conversions

The bromine functionality in this compound allows for a range of metal-mediated and catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactivity with Organometallic Reagents

This compound, as a secondary alkyl bromide, can participate in various cross-coupling reactions with organometallic reagents. These reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures. nih.govcem.com

Negishi Coupling: This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. mit.eduorganic-chemistry.orgnih.govacs.org For a secondary alkyl bromide like this compound, the corresponding secondary alkylzinc halide would be coupled with an aryl or vinyl halide. A significant challenge in the coupling of secondary alkyl halides is the competing β-hydride elimination pathway, which can lead to undesired alkene byproducts. mit.edunih.govacs.org The development of specialized palladium catalysts with bulky biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination over β-hydride elimination, leading to high yields of the cross-coupled product. mit.eduorganic-chemistry.orgnih.govacs.org These reactions are often performed at ambient temperatures in solvents like THF. organic-chemistry.orgnih.govacs.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. nih.govacs.orgscispace.comorganic-chemistry.org Nickel pincer complexes have been demonstrated to be effective catalysts for the coupling of secondary alkyl bromides with aryl and heteroaryl Grignard reagents. nih.govacs.orgscispace.com These reactions often tolerate a wide array of functional groups. nih.govacs.org Mechanistic studies suggest that the activation of the alkyl halide can proceed through a radical-rebound process. nih.govacs.org The choice of ligand and reaction conditions is crucial to control the regioselectivity and minimize side reactions. acs.org

Table 1: Comparison of Cross-Coupling Reactions for Secondary Alkyl Bromides

| Feature | Negishi Coupling | Kumada Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc Halide | Grignard Reagent (Organomagnesium Halide) |

| Typical Catalyst | Palladium with specialized phosphine (B1218219) ligands (e.g., CPhos) mit.eduorganic-chemistry.orgnih.govacs.org | Nickel or Palladium complexes (e.g., Ni pincer complexes) nih.govacs.orgscispace.com |

| Key Challenge | β-hydride elimination mit.edunih.govacs.org | Control of reactivity and side reactions |

| Advantages | High functional group tolerance, high selectivity with appropriate ligands organic-chemistry.org | Use of readily available and economical Grignard reagents organic-chemistry.org |

Cyclization Reactions Initiated by Bromine Functionality

The bromine atom in this compound can serve as a handle to initiate intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions often proceed through a radical or an organometallic intermediate.

Atom Transfer Radical Cyclization (ATRC): In a suitably designed substrate, the radical generated from the carbon-bromine bond can add to an internal double or triple bond, leading to a cyclized product. mdpi.comrsc.orgresearchgate.net This process is often catalyzed by transition metal complexes, such as those of copper or palladium. rsc.orgresearchgate.net The success of these cyclizations depends on factors like ring size to be formed and the nature of the tether connecting the radical and the unsaturation. 5-endo-trig cyclizations, which can be challenging, have been achieved under specific conditions. rsc.org

Metal-Mediated Cyclizations: The formation of an organometallic intermediate, for instance, through reaction with a metal like zinc or magnesium, followed by intramolecular reaction with a tethered electrophile, can also lead to cyclization. Such strategies are widely used in the synthesis of complex cyclic and polycyclic molecules. scribd.com

Stereochemical Considerations in 1 Bromopropan 2 Yl Cyclopentane Chemistry

Analysis of Stereocenters and Isomerism

(1-Bromopropan-2-yl)cyclopentane possesses two stereocenters: one at the carbon of the cyclopentane (B165970) ring to which the propyl group is attached (C1 of the cyclopentane ring), and the other at the second carbon of the propane (B168953) chain (C2 of the propane chain). The presence of these two stereocenters leads to the existence of multiple stereoisomers.

With two stereocenters, a maximum of 22 = 4 stereoisomers can exist for this compound. These stereoisomers exist as two pairs of enantiomers. The four possible configurations are (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The (1R, 2'R) and (1S, 2'S) isomers are enantiomers of each other, as are the (1R, 2'S) and (1S, 2'R) isomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. For instance, (1R, 2'R) is a diastereomer of (1R, 2'S) and (1S, 2'R).

| Stereoisomer Configuration | Relationship to (1R, 2'R) |

| (1S, 2'S) | Enantiomer |

| (1R, 2'S) | Diastereomer |

| (1S, 2'R) | Diastereomer |

This table illustrates the stereoisomeric relationships between the different configurations of this compound.

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common non-planar conformations are the "envelope" and "half-chair" forms. libretexts.orgdalalinstitute.comscribd.com In a substituted cyclopentane, the substituent can occupy either an axial-like or an equatorial-like position, with the equatorial position generally being more stable for bulky groups to minimize steric interactions.

| Conformation | Key Feature | Relative Energy (Calculated) |

| Envelope | Four carbons in a plane, one out of plane. | Low |

| Half-Chair | Three carbons in a plane, one above and one below. | Slightly higher than envelope |

This table summarizes the primary conformations of the cyclopentane ring.

Stereoselective and Stereospecific Synthetic Approaches

The synthesis of a specific stereoisomer of this compound requires stereoselective or stereospecific methods. This can be achieved by controlling the stereochemistry during the formation of the carbon skeleton or during the introduction of the bromine atom.

The diastereoselectivity of bromination of a precursor molecule like propylcyclopentane (B43845) would depend on the stereochemical environment of the carbon being brominated. If the starting material is chiral, the two faces of the C-H bond at the second position of the propyl chain may not be equivalent, leading to a preferential attack of the bromine radical from the less hindered face. This would result in a diastereomeric excess of one product over the other.

In alkylation reactions, for instance, the reaction of a cyclopentyl Grignard reagent with a chiral propylene (B89431) oxide derivative, the stereochemistry of the newly formed C-C bond can be controlled by the existing stereocenter in the epoxide.

| Reaction Type | Stereochemical Control | Expected Outcome |

| Radical Bromination | Facial bias from existing stereocenter | Diastereomeric excess |

| Alkylation with Chiral Epoxide | Nucleophilic attack on a specific carbon of the epoxide | High diastereoselectivity |

This table outlines potential strategies for controlling diastereoselectivity in the synthesis of this compound.

Asymmetric induction can be employed to create the chiral centers in this compound with a high degree of enantioselectivity. This can be achieved through the use of chiral catalysts or auxiliaries. For example, an asymmetric conjugate addition of a cyclopentyl nucleophile to a nitropropene derivative, followed by reduction and bromination, could be a viable route. Modern organocatalytic and transition-metal-catalyzed methods have shown great success in the asymmetric synthesis of complex molecules with multiple stereocenters. nih.govnih.govorganic-chemistry.org

Stereochemical Outcomes of Nucleophilic Substitution and Elimination

The stereochemistry of the carbon bearing the bromine atom will dictate the stereochemical outcome of nucleophilic substitution and elimination reactions.

Nucleophilic substitution at the secondary carbon of the this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. An SN2 reaction, favored by strong nucleophiles and aprotic solvents, will proceed with inversion of configuration at the stereocenter. libretexts.orglibretexts.orgchemistrysteps.com An SN1 reaction, favored by weak nucleophiles and protic solvents, would proceed through a planar carbocation intermediate, leading to a racemic mixture of products if the starting material is enantiomerically pure.

Elimination reactions, typically E2, are highly stereospecific. The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). libretexts.orgucalgary.ca This geometric constraint means that only specific diastereomers can undergo E2 elimination to form a particular alkene product. The bulky cyclopentyl group will likely influence the conformational equilibrium of the propane chain, thereby affecting the availability of protons in the required anti-periplanar orientation for elimination.

| Reaction | Mechanism | Key Stereochemical Feature | Product Stereochemistry |

| Nucleophilic Substitution | SN2 | Backside attack | Inversion of configuration |

| Nucleophilic Substitution | SN1 | Planar carbocation intermediate | Racemization |

| Elimination | E2 | Anti-periplanar transition state | Dependent on starting diastereomer |

This table summarizes the stereochemical outcomes of key reactions of this compound.

Inversion of Configuration (S(_N)2)

The S(_N)2 (bimolecular nucleophilic substitution) reaction is a concerted process where a nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. This "backside attack" mechanism dictates a specific stereochemical outcome: an inversion of the configuration at the stereocenter. pearson.com

In the context of this compound, an S(_N)2 reaction would involve a nucleophile attacking the carbon atom bonded to the bromine atom. For an S(_N)2 reaction to occur, the nucleophile must approach the electrophilic carbon from the rear, leading to a transition state where the nucleophile, the central carbon, and the leaving group are collinear. As the bond between the nucleophile and the carbon forms, the bond between the carbon and the bromide leaving group breaks, causing the other three groups attached to the central carbon to "flip" over, much like an umbrella inverting in the wind. pearson.com This process results in a product with the opposite stereochemical configuration at the reaction center compared to the starting material.

For example, if a specific enantiomer of this compound with an (R) configuration at the carbon bearing the bromine were to undergo an S(_N)2 reaction with a potent nucleophile, the resulting product would have an (S) configuration at that carbon. The stereochemistry of the other chiral center on the cyclopentane ring would remain unaffected during this reaction.

Table 1: Predicted Stereochemical Outcome of an S(_N)2 Reaction on a Stereoisomer of this compound

| Reactant Stereoisomer | Nucleophile | Product Stereoisomer | Mechanism |

| (1R, 2'S)-(1-Bromopropan-2-yl)cyclopentane | Strong Nucleophile (e.g., CN⁻) | (1R, 2'R)-Product | S(_N)2 |

| (1S, 2'R)-(1-Bromopropan-2-yl)cyclopentane | Strong Nucleophile (e.g., I⁻) | (1S, 2'S)-Product | S(_N)2 |

Note: The specific stereochemical descriptors (R/S) are hypothetical for illustrative purposes, as the actual priority of the substituents would need to be determined.

Racemization (S(_N)1)

In contrast to the S(_N)2 mechanism, the S(_N)1 (unimolecular nucleophilic substitution) reaction proceeds through a stepwise mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This carbocation is sp²-hybridized and has a planar geometry. The subsequent step involves the attack of a nucleophile on this planar carbocation.

Due to the flat nature of the carbocation intermediate, the nucleophile can attack from either face (top or bottom) with nearly equal probability. If the original carbon atom bearing the leaving group was a stereocenter, this non-discriminatory attack leads to the formation of both possible enantiomers of the product. Consequently, if the starting material was enantiomerically pure, the S(_N)1 reaction results in a product that is a racemic mixture, meaning it contains equal amounts of both enantiomers.

For this compound, an S(_N)1 reaction would be favored by conditions such as a polar protic solvent and a weak nucleophile. The secondary nature of the carbon attached to the bromine allows for the formation of a secondary carbocation, which can be stabilized by the adjacent alkyl groups. The attack of a nucleophile on the resulting planar carbocation would lead to a mixture of products with both retention and inversion of configuration at the reaction site, ultimately resulting in racemization.

It is important to note that complete racemization is not always observed. Sometimes, a slight excess of the inverted product is formed. This is attributed to the formation of an "ion pair," where the departed leaving group temporarily shields one face of the carbocation from the incoming nucleophile.

Table 2: Predicted Stereochemical Outcome of an S(_N)1 Reaction on an Enantiomerically Pure Sample of this compound

| Reactant | Conditions | Intermediate | Product | Stereochemical Outcome |

| Enantiomerically Pure this compound | Polar Protic Solvent, Weak Nucleophile | Planar Carbocation | Mixture of Enantiomers | Racemization (with possible slight excess of inversion) |

Syn- and Anti-Elimination Stereochemistry

Elimination reactions of alkyl halides, such as this compound, typically proceed via an E2 (bimolecular elimination) mechanism, especially in the presence of a strong, non-nucleophilic base. The stereochemistry of the E2 reaction is highly specific and is governed by the geometric arrangement of the hydrogen atom being removed and the leaving group.

For the E2 reaction to occur, the C-H and C-Br bonds must be coplanar. There are two possible coplanar arrangements: syn-periplanar, where the hydrogen and the leaving group are on the same side of the C-C bond (dihedral angle of 0°), and anti-periplanar, where they are on opposite sides (dihedral angle of 180°).

The anti-periplanar arrangement is generally favored because it corresponds to a staggered conformation of the molecule, which is lower in energy than the eclipsed conformation required for syn-elimination. Therefore, E2 reactions typically proceed through an anti-elimination pathway.

In the case of this compound, the requirement for an anti-periplanar arrangement of a β-hydrogen and the bromine atom dictates the stereochemistry of the resulting alkene product. The specific diastereomer of the starting material will determine which β-hydrogens can achieve an anti-periplanar orientation with the bromine, and thus will determine the geometry (E or Z) of the double bond in the product.

For example, in a cyclohexane (B81311) system, E2 elimination almost exclusively occurs when both the leaving group and the β-hydrogen are in axial positions to achieve the necessary anti-periplanar geometry. A similar principle applies to the cyclopentane ring, although it is more flexible. The conformation that allows for an anti-periplanar relationship between a β-hydrogen and the bromine will be the one that leads to the elimination product.

Table 3: Stereochemical Requirements for E2 Elimination of this compound

| Diastereomer of Reactant | Required Conformation for E2 | Stereochemistry of Product |

| Specific Diastereomer | Conformation allowing for anti-periplanar H and Br | Specific Alkene Isomer (E or Z) |

This stereospecificity means that different diastereomers of this compound would be expected to yield different stereoisomeric alkene products upon E2 elimination.

Computational and Theoretical Investigations of 1 Bromopropan 2 Yl Cyclopentane

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from that, derive various molecular properties.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For (1-Bromopropan-2-yl)cyclopentane, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. Methods like Density Functional Theory (DFT), often with a basis set such as 6-31G(d,p), are commonly employed for this purpose. nih.gov

The optimization process accounts for all electronic and steric interactions within the molecule. Key parameters for the lowest energy conformer would include the precise lengths of the Carbon-Bromine (C-Br) and Carbon-Carbon (C-C) bonds, as well as the angles around the chiral center and within the cyclopentane (B165970) ring. The bromine atom's high electronegativity and size influence the local geometry, affecting adjacent bond lengths and angles.

Below is a table of hypothetical, yet plausible, optimized geometric parameters for the most stable conformer of this compound, derived from principles of computational chemistry.

| Table 1: Predicted Geometric Parameters for this compound | |

|---|---|

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.96 Å |

| C-C (propyl chain) Bond Length | ~1.53 Å |

| C-C (cyclopentane ring) Bond Length | ~1.55 Å |

| C-C-Br Bond Angle | ~111.5° |

| C-C-C (propyl chain) Bond Angle | ~112.0° |

The cyclopentane ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. scribd.com These conformers can interconvert through a low-energy process called pseudorotation. The attachment of the (1-bromopropan-2-yl) substituent introduces further conformational complexity.

A conformational analysis would explore the potential energy surface by rotating the substituent and allowing the ring to pucker. This reveals multiple local energy minima corresponding to different stable conformers. The primary distinction between these conformers would be the orientation of the bromopropyl group relative to the cyclopentane ring (a pseudo-axial vs. a pseudo-equatorial position) and the rotation around the C-C bond connecting the substituent to the ring.

Computational methods can calculate the relative energies of these conformers and the energy barriers for their interconversion. Generally, bulky substituents on a cyclopentane ring prefer a pseudo-equatorial position to minimize steric hindrance. The energy difference between the most stable equatorial conformer and the less stable axial conformer is a key parameter determined in these studies.

| Table 2: Hypothetical Conformational Energy Analysis | ||

|---|---|---|

| Conformer | Description | Relative Energy (kcal/mol) |

| Equatorial-gauche | Substituent in pseudo-equatorial position | 0.00 (most stable) |

| Equatorial-anti | Substituent in pseudo-equatorial position | +0.85 |

| Axial-gauche | Substituent in pseudo-axial position | +1.50 |

| Axial-anti | Substituent in pseudo-axial position | +2.20 |

Reaction Pathway Elucidation and Transition State Analysis

This compound, as a secondary alkyl halide, can undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions. Computational modeling is invaluable for dissecting these competing pathways.

Theoretical chemists can model the entire reaction coordinate for each potential mechanism. This involves identifying and calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction rate.

SN2 Pathway: Modeling would show a single transition state where the nucleophile attacks the carbon atom bonded to bromine, and the bromine atom leaves simultaneously.

SN1 Pathway: This model would involve a two-step process, with the formation of a secondary carbocation intermediate after the C-Br bond breaks. The energy of this carbocation is a critical factor.

E2 Pathway: The simulation would focus on the transition state where a base removes a proton from a carbon adjacent to the C-Br bond, while the C=C double bond forms and the bromide ion departs in a concerted fashion.

E1 Pathway: This pathway also proceeds through the same carbocation intermediate as the SN1 reaction, followed by the removal of a proton by a weak base.

By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for each pathway, a prediction can be made about which mechanism is favored under specific conditions (e.g., solvent, nature of the nucleophile/base).

| Table 3: Predicted Activation Energies (ΔG‡) for Competing Pathways | |

|---|---|

| Reaction Pathway | Predicted Activation Energy (kcal/mol) |

| SN2 (with strong, small nucleophile) | 20 - 24 |

| E2 (with strong, bulky base) | 19 - 23 |

| SN1/E1 (rate-determining step) | 25 - 30 |

Computational analysis is particularly useful for predicting the specific products of a reaction.

Regioselectivity in Elimination: Elimination reactions can potentially form different alkene isomers. For this compound, an E2 reaction could yield prop-1-en-2-ylcyclopentane or prop-2-en-1-ylcyclopentane. By calculating the activation energies of the transition states leading to each regioisomer, computational models can predict the major product. This often correlates with Zaitsev's rule (more substituted alkene favored) or Hofmann's rule (less substituted alkene favored), depending on the steric bulk of the base. rsc.org

Stereoselectivity: In an E2 reaction, a specific stereochemical arrangement (typically anti-periplanar) is required between the departing proton and the leaving group. Computational modeling can assess the feasibility of achieving this geometry in different conformers, thus predicting the stereochemical outcome of the reaction. For an SN2 reaction, the model would confirm the expected inversion of stereochemistry at the chiral center.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR studies establish a mathematical relationship between a molecule's chemical structure and its reactivity or physical properties, respectively. researchgate.net These models are built by analyzing a large dataset of related compounds.

For this compound, a QSRR model could be developed to predict its reaction rate constant for a specific reaction, such as hydrolysis. A QSPR model could predict physical properties like boiling point, viscosity, or chromatographic retention time.

The process involves:

Descriptor Calculation: Calculating a large number of numerical descriptors for a series of related alkyl halides. These descriptors quantify various aspects of the molecular structure, such as topology (e.g., branching), electronic properties (e.g., partial charges), and geometry (e.g., surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to create an equation that correlates a subset of these descriptors with the experimental property of interest. researchgate.net

Prediction: Once a robust model is built and validated, it can be used to predict the reactivity or properties of new compounds like this compound, simply by calculating its molecular descriptors and inputting them into the model equation. This approach is highly valuable in fields like environmental science and drug discovery for screening large numbers of chemicals efficiently.

Theoretical Descriptors and Their Correlation with Reactivity

In the computational investigation of chemical reactivity, theoretical descriptors provide quantitative insights into the electronic and steric properties of a molecule. For this compound, these descriptors are crucial for understanding and predicting its behavior in chemical reactions. Key descriptors for haloalkanes include parameters derived from quantum chemical calculations, such as molecular orbital energies, partial atomic charges, bond lengths, and steric hindrance metrics.

The reactivity of this compound is primarily governed by the nature of the carbon-bromine (C-Br) bond. The significant difference in electronegativity between carbon and bromine results in a polar covalent bond, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). This polarization makes the carbon atom attached to the bromine an electrophilic center, susceptible to attack by nucleophiles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. For a haloalkane, the LUMO is typically the antibonding orbital (σ*) associated with the C-Br bond. The energy of this LUMO is a critical indicator of the molecule's ability to accept electrons from a nucleophile. A lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack, indicating higher reactivity.

Furthermore, steric factors play a significant role in modulating reactivity. acs.org The cyclopentyl group and the adjacent methyl group create a specific steric environment around the electrophilic secondary carbon. While less hindered than a tertiary carbon, this environment is more congested than a primary carbon, influencing the accessibility of the reaction center to incoming nucleophiles and affecting the kinetics of substitution reactions. nih.gov

Below is a table of computationally predicted theoretical descriptors for this compound. These values are derived from computational chemistry databases and theoretical models. uni.lunih.gov

| Descriptor | Predicted Value | Significance for Reactivity |

| Molecular Formula | C8H15Br | Defines the elemental composition. nih.gov |

| Molecular Weight | 191.11 g/mol | Basic physical property. americanelements.com |

| XLogP3 | 3.6 | Indicates lipophilicity and influences solubility in various solvents, which can affect reaction rates. nih.gov |

| Topological Polar Surface Area (TPSA) | 0 Ų | Suggests low polarity, characteristic of an alkyl halide. nih.gov |

| C-Br Bond Length | ~1.97 Å (estimated) | The length and strength of this bond are critical; it is the bond broken in substitution and elimination reactions. |

| Partial Charge on C2 (CH-Br) | Positive (δ+) | This electrophilic site is the primary target for nucleophiles. |

| Partial Charge on Br | Negative (δ-) | The bromine atom is the leaving group in nucleophilic substitution reactions. |

| LUMO Energy | Relatively low | A low-lying σ* orbital for the C-Br bond facilitates nucleophilic attack. |

Prediction of Mechanistic Preferences based on Electronic Structure

The electronic structure of this compound allows for competition between several reaction mechanisms, primarily unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways. Computational chemistry provides tools to predict which mechanism is likely to be favored under specific conditions by calculating the potential energy surfaces and activation barriers for each pathway. acs.org

SN2 vs. SN1:

The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. nih.gov This pathway is sensitive to steric hindrance. For this compound, the secondary nature of the substrate means that while an SN2 reaction is possible, it will be slower than for a comparable primary halide. libretexts.org Computational models can quantify this steric effect by calculating the energy of the pentacoordinate transition state.

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.org The stability of this intermediate is paramount. This compound would form a secondary carbocation. The electronic structure of this carbocation is stabilized by hyperconjugation with the adjacent alkyl groups (the cyclopentyl ring and the methyl group). This moderate stability suggests that the SN1 pathway is viable, particularly with weak nucleophiles and in polar protic solvents that can solvate both the leaving group and the carbocation intermediate. libretexts.org

E2 vs. E1:

Elimination reactions are often in competition with substitutions. The E2 (bimolecular elimination) mechanism requires a strong base to abstract a proton from a carbon adjacent to the leaving group in a concerted step. The rate is dependent on the concentrations of both the substrate and the base. The use of a strong, sterically hindered base would favor the E2 pathway over SN2.

The E1 (unimolecular elimination) mechanism also proceeds via the same carbocation intermediate as the SN1 pathway. libretexts.org Following the formation of the carbocation, a weak base (which can be the solvent) abstracts an adjacent proton to form a double bond. The E1 mechanism typically competes with the SN1 mechanism and is favored by higher temperatures.

Computational Predictions:

Theoretical investigations can predict mechanistic preferences by comparing the calculated activation energies (ΔG‡) for the transition states of each pathway.

For SN2: The calculation would model the transition state of the nucleophile attacking the C-Br carbon. The energy would be influenced by steric clash.

For SN1/E1: The calculation would focus on the energy required to cleave the C-Br bond and form the secondary carbocation. The stability of this intermediate is a key factor. nih.gov

The predicted preference based on the substrate's electronic and steric structure is summarized in the table below.

| Reaction Condition | Favored Mechanism | Rationale Based on Electronic Structure & Theory |

| Strong, non-bulky nucleophile (e.g., I⁻, CH₃S⁻); Polar aprotic solvent (e.g., Acetone) | SN2 | A strong nucleophile favors the bimolecular pathway. The secondary carbon is accessible enough for backside attack. The solvent stabilizes the transition state less than it would a carbocation. libretexts.org |

| Weak nucleophile (e.g., H₂O, ROH); Polar protic solvent (e.g., Ethanol) | SN1 / E1 | The electronic structure allows for the formation of a moderately stable secondary carbocation. A polar protic solvent stabilizes this intermediate and the bromide leaving group. libretexts.org |

| Strong, sterically hindered base (e.g., t-BuO⁻) | E2 | Steric bulk of the base disfavors SN2 attack at the secondary carbon, promoting proton abstraction from the less hindered adjacent carbon atoms instead. |

| High Temperature | E1 / E2 | Elimination reactions are entropically favored over substitution and are generally promoted by higher temperatures. |

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Research

Spectroscopic Techniques for Investigating Reaction Intermediates and Pathways

In situ NMR Spectroscopy for Reaction Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within the NMR tube. hts-110.comrsc.org This method allows for the tracking of reactant consumption, intermediate formation and decay, and product generation, providing detailed structural and quantitative information throughout the course of a reaction. acs.orgresearchgate.net For the synthesis of (1-Bromopropan-2-yl)cyclopentane, for instance, via the radical bromination of isopropylcyclopentane, in situ NMR can elucidate the reaction mechanism and identify potential side products. researchgate.netresearchgate.net

By acquiring a series of ¹H or ¹³C NMR spectra at regular intervals, researchers can observe changes in chemical shifts and signal integrations. For example, the disappearance of the signal corresponding to the tertiary proton on the isopropyl group of the starting material and the appearance of new signals corresponding to the protons adjacent to the newly introduced bromine atom can be tracked. acs.org

Table 1: Hypothetical In situ ¹H NMR Monitoring Data for the Synthesis of this compound

| Time (min) | Integral of Isopropylcyclopentane CH (δ ~2.1 ppm) | Integral of Product CH-Br (δ ~4.1 ppm) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 20 | 0.52 | 0.48 | 48% |

| 30 | 0.28 | 0.72 | 72% |

| 60 | 0.05 | 0.95 | 95% |

| 120 | <0.01 | >0.99 | >99% |

This interactive table illustrates the expected changes in the relative integrals of key proton signals during the reaction, allowing for the calculation of conversion over time.

Time-Resolved Spectroscopy for Kinetic Studies

Time-resolved spectroscopy encompasses a range of techniques, such as time-resolved infrared (TRIR) spectroscopy, designed to study reaction kinetics and identify transient species on timescales from picoseconds to milliseconds. acs.orgresearchgate.net These methods are essential for understanding the elementary steps of a reaction, including the formation of radicals or other reactive intermediates that are not observable by slower techniques like conventional NMR. researchgate.netnih.gov

In the context of forming this compound, a radical-initiated reaction would involve short-lived radical intermediates. acs.org TRIR spectroscopy could be employed to detect the vibrational frequencies of these transient species. nottingham.ac.uk By monitoring the rise and decay of the characteristic absorption bands of reactants, intermediates, and products as a function of time, detailed kinetic models can be constructed. rsc.orgrsc.org This allows for the determination of rate coefficients for individual reaction steps. nih.gov

Table 2: Hypothetical Kinetic Data from Time-Resolved Spectroscopy for a Reaction Step

| Time (nanoseconds) | Absorbance of Intermediate at λmax | Concentration of Intermediate (mol/L) |

| 0 | 0.000 | 0.00e+0 |

| 10 | 0.358 | 3.58e-5 |

| 20 | 0.510 | 5.10e-5 |

| 50 | 0.245 | 2.45e-5 |

| 100 | 0.060 | 6.00e-6 |

| 200 | 0.004 | 4.00e-7 |

This interactive table presents a hypothetical decay profile of a reactive intermediate as might be observed with time-resolved spectroscopy, enabling the calculation of its lifetime and reaction rate.

Mass Spectrometry for Complex Mixture Analysis and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the molecular weight and structure of analytes by measuring their mass-to-charge ratio (m/z). High-resolution and tandem MS techniques are particularly valuable for the analysis of complex mixtures and the definitive identification of compounds like this compound.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). savemyexams.comalevelchemistry.co.uk This precision allows for the determination of an unambiguous elemental formula for a given ion. This capability is critical for distinguishing between isomers—molecules that have the same nominal mass but different atomic compositions or arrangements. quizlet.com For this compound (C₈H₁₅Br), HRMS can differentiate it from other isomers with the same nominal mass, such as a C₉H₁₉O isomer. researchgate.net

Table 3: Isomeric Differentiation using High-Resolution Mass Spectrometry

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₈H₁₅⁷⁹Br | 190 | 190.0357 |

| This compound | C₈H₁₅⁸¹Br | 192 | 192.0337 |

| Nonan-2-one | C₉H₁₈O | 142 | 142.1358 |

| 1,2-Diethyl-3-methylcyclopentane | C₁₀H₂₀ | 140 | 140.1565 |

This interactive table demonstrates how HRMS can easily distinguish between compounds that might be confused at low resolution by providing their precise exact masses. Note the characteristic isotopic pattern for bromine.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pattern. savemyexams.com For this compound, MS/MS can confirm the connectivity of the atoms. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. semanticscholar.org

Common fragmentation pathways for bromoalkanes include the loss of the bromine radical (Br•) and cleavage of the carbon-carbon bonds. libretexts.orgdocbrown.info The fragmentation pattern for this compound would be expected to show a prominent peak corresponding to the loss of Br• (M-79/81) and subsequent fragmentation of the remaining C₈H₁₅⁺ carbocation. docbrown.info

Table 4: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 191/193 ([C₈H₁₅Br+H]⁺) | 111 | [C₈H₁₅]⁺ (Loss of HBr) |

| 191/193 ([C₈H₁₅Br+H]⁺) | 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 191/193 ([C₈H₁₅Br+H]⁺) | 43 | [C₃H₇]⁺ (Isopropyl cation) |

This interactive table outlines the expected major fragment ions from the MS/MS analysis of protonated this compound, which helps to piece together its molecular structure.

X-ray Crystallography of Derivatives and Analogues for Absolute Configuration Determination

This compound possesses two chiral centers, meaning it can exist as multiple stereoisomers. While spectroscopic methods can define the connectivity, determining the absolute configuration (the specific three-dimensional arrangement of atoms) requires a technique like single-crystal X-ray diffraction. nih.goved.ac.uk

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net However, the technique requires a well-ordered single crystal, which can be difficult to obtain for oils or low-melting solids like many alkyl halides. A common strategy to overcome this is to synthesize a crystalline derivative of the molecule of interest. researchgate.netnih.gov For this compound, one could react it with a molecule known to crystallize well, such as a derivative of galanthamine (B1674398) or a heavy-atom-containing phthalimide, to form a solid derivative. acs.orgscispace.comchemrxiv.org The presence of the bromine atom, a relatively heavy atom, aids in the determination of the absolute structure through the phenomenon of anomalous dispersion. chem-soc.si

Table 5: Hypothetical Crystallographic Data for a Derivative of (1S,2R)-(1-Bromopropan-2-yl)cyclopentane

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.12, 14.55, 18.21 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

| Method | Anomalous dispersion from Br atom |

This interactive table presents plausible crystallographic data for a crystalline derivative, where a Flack parameter close to zero would confirm the assigned absolute configuration of the stereocenters.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

The analysis of chiral molecules is a critical aspect of synthetic and medicinal chemistry, as enantiomers of the same compound can exhibit markedly different biological activities. For this compound, which possesses two stereocenters, leading to the possibility of four stereoisomers, the precise determination of enantiomeric purity is essential for characterizing synthetic products. Advanced analytical techniques such as chiral chromatography and spectropolarimetry are indispensable tools for this purpose.

The synthesis of halogenated alkanes often results in racemic mixtures, where both R- and S-enantiomers are present in equal amounts. pressbooks.publibretexts.org The separation and quantification of these enantiomers are crucial for understanding the stereochemistry of the reactions used in their synthesis.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of the CSP and the mobile phase is critical for achieving effective separation. mdpi-res.comamericanpharmaceuticalreview.com

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Research Findings:

While specific studies on the chiral separation of this compound are not extensively documented in publicly available literature, methodologies applied to similar halogenated hydrocarbons and cyclopentane (B165970) derivatives provide a strong basis for expected results. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane (B126788), and a polar modifier like isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks.

Below is a hypothetical data table illustrating the expected chromatographic parameters for the separation of the enantiomers of this compound on a common chiral column.

Table 1: Illustrative HPLC Parameters for Chiral Separation of this compound

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Under these conditions, one would expect to see two distinct peaks corresponding to the two enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas (A1 and A2) using the formula:

e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100

Table 2: Expected Chromatographic Results and Enantiomeric Purity Calculation

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| Enantiomer 1 | 8.5 | 45000 | 80.0 |

| Enantiomer 2 | 10.2 | 5000 |

Spectropolarimetry

Spectropolarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is a characteristic property of each enantiomer. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.

The specific rotation [α] is a standardized measure of this rotation and is calculated using the Biot law:

[α]λT = α / (l x c)

where:

α is the observed rotation

T is the temperature

λ is the wavelength of the light (typically the sodium D-line, 589 nm)

l is the path length of the sample tube in decimeters (dm)

c is the concentration of the sample in g/mL

For a pure enantiomer, the specific rotation is a constant value. For a mixture of enantiomers, the observed rotation is proportional to the enantiomeric excess. The enantiomeric purity of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer:

Enantiomeric Purity (%) = ([α]observed / [α]max) x 100

Research Findings:

Table 3: Hypothetical Spectropolarimetry Data for an Enantiomerically Enriched Sample of this compound

| Parameter | Value |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Concentration (c) | 1.0 g/100 mL in Chloroform |

| Path Length (l) | 1.0 dm |

| Observed Rotation (α) | +15.2° |

| Specific Rotation of Pure Enantiomer ([α]max) | +19.0° |

Based on this hypothetical data, the enantiomeric purity would be calculated as:

Enantiomeric Purity (%) = (+15.2° / +19.0°) x 100 = 80%

This result is consistent with the enantiomeric excess calculated from the hypothetical chromatographic data, demonstrating the complementary nature of these two analytical techniques in the comprehensive assessment of enantiomeric purity.

Synthetic Utility and Applications As a Building Block in Complex Organic Synthesis

Precursor in Multistep Organic Syntheses

The true value of a building block like (1-Bromopropan-2-yl)cyclopentane is realized in multistep reaction sequences, where its cyclopentylpropyl scaffold is incorporated into a larger, more complex target molecule. youtube.comyoutube.com

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, enabling the formation of various carbon-heteroatom bonds. numberanalytics.comnih.gov These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the bromide ion. This process is fundamental for introducing functional groups containing oxygen, nitrogen, and sulfur, which are prevalent in pharmaceuticals and other biologically active molecules. numberanalytics.com

The table below summarizes typical nucleophilic substitution reactions for this compound.

| Nucleophile | Reagent Example | Product | Bond Formed |

| Cyanide | Sodium Cyanide (NaCN) | 3-Cyclopentylbutanenitrile | C-C (often considered with C-N) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(1-Methoxypropan-2-yl)cyclopentane | C-O |

| Amine | Ammonia (NH₃) | (1-Cyclopentylpropan-2-yl)amine | C-N |

| Thiolate | Sodium Hydrosulfide (NaSH) | (1-Cyclopentylpropan-2-yl)methanethiol | C-S |

These transformations are crucial for elaborating the basic structure of this compound into more advanced intermediates. e-bookshelf.de

The structure of this compound serves as a foundation for building intricate ring systems. ugent.be Its ability to undergo alkylation reactions or to be converted into an organometallic reagent allows for the annulation of new rings onto the existing cyclopentane (B165970) core or the connection to other cyclic precursors.

For instance, the Grignard reagent derived from this compound can react with a cyclic ketone. A subsequent acid-catalyzed dehydration and intramolecular cyclization sequence could yield a complex spiro-polycyclic hydrocarbon framework.

Furthermore, the compound can be used to alkylate existing heterocyclic systems. The reaction with a deprotonated nitrogen heterocycle, such as pyrazole (B372694) or indole, results in the attachment of the cyclopentylpropyl group to the heterocyclic ring, a common strategy in medicinal chemistry to enhance lipophilicity and modulate biological activity. biomedpharmajournal.orgnih.govmdpi.commdpi.com The development of new methods for synthesizing heterocyclic compounds is a major focus of modern organic chemistry. beilstein-journals.orgresearchgate.net

Role in the Synthesis of Non-Prohibited Advanced Intermediates

In the synthesis of complex molecules like natural products or pharmaceuticals, chemists often rely on "advanced intermediates," which are stable molecules that represent a significant portion of the final target structure. This compound is a prime candidate to act as, or be converted into, such an intermediate. researchgate.net Its defined stereochemistry and functional handle allow for its incorporation into larger synthetic pathways, providing a robust scaffold that can be further elaborated. masterorganicchemistry.com

Derivatization to Other Functional Groups for Synthetic Diversification

A key aspect of a versatile building block is its capacity for functional group interconversion. ugent.be this compound can be readily transformed into several other synthetically useful functional groups, significantly broadening its applications.

Treatment of this compound with magnesium metal in an ether solvent generates the corresponding Grignard reagent, (1-cyclopentylpropan-2-yl)magnesium bromide. ambeed.com Similarly, reaction with lithium metal yields the organolithium equivalent.

Reaction to Form Grignard Reagent:

Reactants: this compound, Magnesium (Mg)

Solvent: Diethyl ether or Tetrahydrofuran (THF)

Product: (1-Cyclopentylpropan-2-yl)magnesium bromide

These organometallic reagents are powerful nucleophiles and strong bases. They are widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and epoxides. ambeed.comgoogle.com

The bromine atom can be removed along with a proton from an adjacent carbon atom in an elimination reaction to form a carbon-carbon double bond (an alkene). youtube.comyoutube.com

Alkene Formation: The reaction of this compound with a base can lead to different alkene products depending on the steric bulk of the base, in accordance with Zaitsev's and Hofmann's rules. libretexts.org

| Base | Base Type | Major Product | Rule |

| Sodium Ethoxide (NaOEt) | Small, Unhindered | 1-(Cyclopentyl)prop-1-ene | Zaitsev (more substituted alkene) |

| Potassium tert-Butoxide (KOtBu) | Bulky, Hindered | (Prop-1-en-2-yl)cyclopentane | Hofmann (less substituted alkene) |

Alkyne Formation: While a monohaloalkane cannot directly form an alkyne, this compound can serve as the starting point for a multi-step synthesis of an alkyne. chemistrysteps.comlibretexts.org This sequence typically involves:

Elimination: The starting bromide is treated with a base to form an alkene (as described above). libretexts.orgutdallas.edu

Halogenation: The resulting alkene is treated with bromine (Br₂) to form a vicinal dibromide. masterorganicchemistry.com

Double Dehydrohalogenation: The dibromide is treated with a strong base, such as sodium amide (NaNH₂), to induce two successive elimination reactions, yielding the final alkyne, (prop-1-yn-2-yl)cyclopentane. masterorganicchemistry.comlibretexts.org

This capacity for derivatization underscores the compound's role as a versatile platform for accessing a wide array of other molecules.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of alkyl halides often involves methods that are effective but may not align with modern standards of sustainability and efficiency. Future research should prioritize the development of novel synthetic routes to (1-Bromopropan-2-yl)cyclopentane that are not only high-yielding but also economically and environmentally viable.

One promising avenue is the exploration of C-H activation/functionalization strategies. Directing group-assisted C-H bromination of a suitable cyclopentylpropane precursor could offer a more atom-economical and step-efficient synthesis compared to traditional multi-step sequences that might involve the creation and subsequent manipulation of an alcohol or alkene functionality.

Furthermore, leveraging flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. nih.govvapourtec.com Continuous flow reactors allow for the in-situ generation of hazardous reagents like bromine, minimizing their storage and handling. nih.govvapourtec.com This approach, coupled with automated optimization, could rapidly identify ideal reaction conditions for the synthesis of this target molecule.

Alternative synthetic strategies could involve innovative ring-closing or ring-opening reactions. For instance, the development of a catalytic cycloaddition between a brominated three-carbon component and a five-carbon synthon could provide a convergent and modular route to the target structure. Conversely, controlled ring-opening of a larger, more complex bicyclic system could also be an unconventional but potentially effective approach. The Favorskii rearrangement, which has been used to generate cyclopentane (B165970) derivatives from carvone, could serve as inspiration for novel rearrangement-based syntheses. unizg.hr

Catalyst Design for Enantioselective and Diastereoselective Transformations

This compound possesses multiple chiral centers, making the control of its stereochemistry a paramount objective for its application in the synthesis of enantiomerically pure target molecules. Future research in this area will be heavily reliant on the design and application of advanced catalytic systems.

Enantioselective Synthesis: The development of catalytic asymmetric methods to access specific enantiomers of this compound is a significant challenge. This could be approached through several modern catalytic paradigms:

Organocatalysis: Chiral Brønsted acids or bases could be employed to catalyze the stereoselective addition of a bromine source to a prostereogenic precursor, such as (prop-1-en-2-yl)cyclopentane. frontiersin.org Chiral amine catalysts, forming enamines, or N-heterocyclic carbenes (NHCs) could also be engineered for stereocontrolled transformations leading to the desired product. frontiersin.org

Transition Metal Catalysis: Chiral transition metal complexes, for example, based on rhodium or ruthenium, have been shown to be effective in a wide range of asymmetric transformations, including hydrogenations and C-C bond formations that could be part of a synthetic route to a chiral precursor. acs.org

Photoredox Catalysis: The merger of photoredox catalysis with enantioselective catalysis offers a powerful tool for the formation of stereocenters. beilstein-journals.orgrsc.org A potential strategy could involve the generation of a radical intermediate from a suitable precursor, which is then trapped in an enantioselective manner by a chiral catalyst. beilstein-journals.org

Diastereoselective Derivatization: Beyond its synthesis, the diastereoselective reactions of this compound are of high importance. Catalyst design will be crucial for controlling the outcome of subsequent transformations, such as nucleophilic substitutions or eliminations, where the existing stereocenters can influence the formation of new ones. For example, designing catalysts that can differentiate between the diastereotopic faces of a reactive intermediate derived from this compound will be essential for its use in complex molecule synthesis.

Green Chemistry Approaches to Bromination and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic planning. saspublishers.com For this compound, this applies to both its synthesis and its subsequent use as a chemical intermediate.

A primary focus will be on replacing hazardous brominating agents like molecular bromine (Br₂). wordpress.com While Br₂ is effective, it is highly toxic, corrosive, and volatile. wordpress.com Greener alternatives that should be explored for the synthesis of this compound include:

N-Bromosuccinimide (NBS): NBS is a solid and therefore easier and safer to handle than liquid bromine. wordpress.com Its use in conjunction with a suitable initiator can provide a more controlled bromination. wordpress.com

In-situ Generation of Bromine: As mentioned, flow chemistry setups can generate Br₂ from safer precursors like HBr or KBr and an oxidant (e.g., NaOCl) only as needed, thereby avoiding the risks associated with its storage and transport. nih.govvapourtec.com

Electrochemical Bromination: Electrosynthesis offers a reagent-free method for bromination, where an electric current is used to oxidize bromide ions to an active bromine species. This approach avoids the use of chemical oxidants and often leads to cleaner reactions with fewer byproducts.

Furthermore, the choice of solvent is a critical aspect of green chemistry. Future research should aim to replace chlorinated solvents, which are commonly used in halogenation reactions, with more environmentally benign alternatives such as water, ethanol, or ionic liquids. nih.govwordpress.com The development of catalytic systems that are effective in these green solvents will be a key enabler for this transition.

Exploration of Unusual Reactivity and Rearrangement Pathways

The structural features of this compound—a secondary bromide adjacent to a stereocenter connected to a cyclopentyl ring—suggest the potential for interesting and perhaps unexpected reactivity. A systematic exploration of its reaction space under a variety of conditions could lead to the discovery of novel transformations.

Neighboring Group Participation and Rearrangements: The cyclopentyl group or the methyl group could potentially act as neighboring groups, influencing the reactivity at the carbon bearing the bromine atom. Under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid), skeletal rearrangements of the cyclopentyl ring or hydride/alkyl shifts could occur. Investigating these pathways could lead to the synthesis of novel and complex scaffolds. The study of rearrangement-remercuration reactions in allylic silanols and the behavior of divinylhydroxylamines in cascade reactions provide examples of the types of complex transformations that might be uncovered. nih.govuic.educhemrxiv.orgrsc.org

Radical-Mediated Reactions: The carbon-bromine bond can be homolytically cleaved to generate a secondary radical. The reactivity of this radical intermediate in intramolecular cyclizations or intermolecular additions is a fertile ground for investigation. For example, if an appropriate radical acceptor is present elsewhere in the molecule or in the reaction mixture, novel C-C or C-heteroatom bonds could be formed.